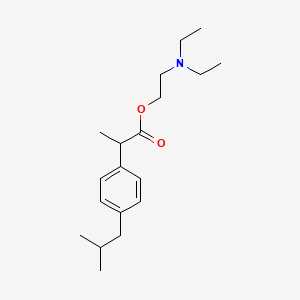

Ibuprofen diethylaminoethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ibuprofen diethylaminoethyl ester is an acidic anti inflammatory drug with the possibility of treatment for leprous neuritis.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ibuprofen diethylaminoethyl ester exhibits several notable pharmacological properties:

- Anti-inflammatory Activity : Like ibuprofen, this ester demonstrates significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation .

- Analgesic Effects : The compound is effective in alleviating pain, making it suitable for various pain management applications, including postoperative pain, dysmenorrhea, and chronic pain conditions .

- Antipyretic Action : It also possesses antipyretic properties, helping to reduce fever by acting on the hypothalamic heat-regulating center .

Applications in Drug Delivery Systems

One of the primary applications of this compound is in drug delivery systems aimed at improving therapeutic outcomes:

- Transdermal Delivery : Research indicates that this ester can enhance transdermal delivery of ibuprofen, making it a promising candidate for topical formulations. Its improved solubility facilitates higher concentrations of the drug being delivered through the skin .

- Prodrug Formulations : As a prodrug, this compound can be combined with other analgesics or anti-inflammatory agents to create formulations that improve patient compliance and reduce side effects associated with traditional NSAIDs .

Clinical Implications and Case Studies

Several studies have explored the clinical implications of this compound:

- Pain Management : A study demonstrated that patients receiving this prodrug reported less pain compared to those treated with standard ibuprofen formulations. The enhanced bioavailability led to more effective pain relief with fewer doses required .

- Combination Therapies : Research has shown that combining this compound with paracetamol can lead to synergistic effects, improving analgesic efficacy while minimizing adverse effects associated with higher doses of either drug alone .

- Investigational Uses : Current investigations are exploring its potential in treating conditions such as rheumatoid arthritis and osteoarthritis, where inflammation control is crucial. Early results suggest that this compound may offer improved outcomes compared to traditional treatments .

Table 1: Pharmacological Properties Comparison

| Property | Ibuprofen | This compound |

|---|---|---|

| Anti-inflammatory | Yes | Yes |

| Analgesic | Yes | Yes |

| Antipyretic | Yes | Yes |

| Bioavailability | Moderate | High |

| Solubility | Low | Enhanced |

Table 2: Clinical Study Outcomes

| Study Type | Findings |

|---|---|

| Pain Management | Improved pain relief compared to standard ibuprofen |

| Combination Therapy | Synergistic effects with paracetamol |

| Investigational Use | Potential benefits in rheumatoid arthritis treatment |

Eigenschaften

CAS-Nummer |

64622-41-9 |

|---|---|

Molekularformel |

C19H31NO2 |

Molekulargewicht |

305.5 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C19H31NO2/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4/h8-11,15-16H,6-7,12-14H2,1-5H3 |

InChI-Schlüssel |

LMNZWAJFILAFEC-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |

Kanonische SMILES |

CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BF DEAE BF-DEAE brufen diethylaminoethyl ester diethylaminoethyl alpha-methyl-4-(2-methylpropyl)benzene acetate ibuprofen diethylaminoethyl este |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.